
Bcl-2 Inhibitor
描述
B-cell lymphoma 2 inhibitors are a class of compounds that target the B-cell lymphoma 2 protein family, which are key regulators of apoptosis, or programmed cell death. These inhibitors are particularly significant in the treatment of various cancers, as they can induce apoptosis in cancer cells that have developed resistance to other forms of treatment .
准备方法
合成路线和反应条件: B 细胞淋巴瘤 2 抑制剂的合成通常涉及多个步骤,包括形成关键中间体和最终活性化合物。 例如,维奈托克,一种著名的 B 细胞淋巴瘤 2 抑制剂,其合成涉及在受控条件下使用各种试剂和催化剂 。该过程通常包括诸如酰胺键形成、环化和通过色谱法纯化等步骤。
工业生产方法: B 细胞淋巴瘤 2 抑制剂的工业生产需要在保持化合物纯度和功效的同时扩大合成路线。 这通常涉及优化反应条件,使用高通量筛选方法,并采用先进的纯化技术,例如高效液相色谱 .
化学反应分析
反应类型: B 细胞淋巴瘤 2 抑制剂经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化学结构以增强化合物的功效和选择性至关重要 .
常用试剂和条件: 在 B 细胞淋巴瘤 2 抑制剂的合成和修饰中使用的常用试剂包括氧化剂,如过氧化氢,还原剂,如硼氢化钠,以及各种催化剂,如钯碳 。反应条件通常涉及受控温度、pH 值和溶剂环境,以确保最佳产率。
主要产物: 从这些反应中形成的主要产物通常是活性 B 细胞淋巴瘤 2 抑制剂本身,以及在纯化过程中去除的各种中间体和副产物 .
科学研究应用
Key Applications
-
Hematological Malignancies :
- Chronic Lymphocytic Leukemia (CLL) : Venetoclax has been incorporated into standard treatment regimens for CLL, demonstrating significant efficacy in patients with relapsed or refractory disease. Clinical trials have shown that venetoclax can lead to high rates of complete remission when used alone or in combination with other agents .
- Acute Myeloid Leukemia (AML) : Research indicates that venetoclax enhances apoptosis in AML cell lines and demonstrates promising results in combination with other chemotherapeutic agents .
- Solid Tumors :
- Combination Therapies :
Case Study 1: Venetoclax in CLL
A clinical trial involving 106 patients with relapsed or refractory CLL demonstrated that venetoclax led to a significant reduction in disease burden, with many patients achieving undetectable levels of minimal residual disease after treatment .
Case Study 2: Venetoclax and Hypomethylating Agents
In another study focusing on AML, patients receiving a combination of venetoclax and azacitidine exhibited improved overall survival compared to those receiving azacitidine alone. This highlights the potential for Bcl-2 inhibitors to enhance the effectiveness of existing therapies .
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics of Bcl-2 inhibitors is crucial for optimizing their use. Venetoclax has been shown to moderately inhibit various cytochrome P450 enzymes and drug transporters, which may lead to drug-drug interactions. For instance, it can interact with P-glycoprotein (P-gp), potentially affecting the pharmacokinetics of co-administered drugs .
Summary Table: Overview of Bcl-2 Inhibitors
Compound Name | Target | Cancer Types Applicable | Key Findings |
---|---|---|---|
Venetoclax (ABT-199) | BCL-2 | Hematological cancers, solid tumors | Effective in CLL and AML; enhances other therapies |
S55746 (BCL201) | BCL-2 | Hematological cancers | Under investigation; potential for higher efficacy |
APG-2575 (lisaftoclax) | BCL-2 | Hematological cancers | Early studies show promise |
G3139 (oblimersen) | BCL-2 | Hematological cancers, solid tumors | Combination therapy shows enhanced effects |
作用机制
相似化合物的比较
生物活性
Bcl-2 inhibitors represent a significant advancement in cancer therapy, particularly for hematological malignancies. These compounds target the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis that is often overexpressed in various cancers, allowing malignant cells to evade programmed cell death. This article delves into the biological activity of Bcl-2 inhibitors, focusing on their mechanisms of action, clinical applications, and recent research findings.
Bcl-2 inhibitors function primarily by disrupting the anti-apoptotic signals mediated by Bcl-2 proteins. By inhibiting these proteins, the balance shifts towards apoptosis, leading to cell death in cancerous tissues. The primary mechanisms include:
- Displacement of Pro-apoptotic Proteins : Inhibitors like venetoclax bind to Bcl-2, freeing pro-apoptotic proteins such as Bax and Bak, which then promote mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis .
- Synergistic Effects with Other Therapies : Combinations with other agents, such as Bruton's tyrosine kinase (BTK) inhibitors, have shown enhanced efficacy in certain lymphoma models, indicating that Bcl-2 inhibitors can be part of multi-drug regimens to overcome resistance mechanisms .
Hematological Malignancies
Bcl-2 inhibitors have been particularly effective in treating:
- Chronic Lymphocytic Leukemia (CLL) : Venetoclax has become a cornerstone treatment for CLL, demonstrating significant efficacy in patients with relapsed or refractory disease .
- Acute Myeloid Leukemia (AML) : Trials have indicated that Bcl-2 inhibition can sensitize AML cells to chemotherapy and improve outcomes .
Solid Tumors
Recent studies are exploring the use of Bcl-2 inhibitors in solid tumors, with varying degrees of success. For instance:
- Glioblastoma Multiforme (GBM) : Research indicates that compounds like ABT-737 can induce apoptosis in GBM cells when combined with other cytotoxic agents .
Efficacy and Resistance
- Venetoclax in CLL :
- Combination Therapy :
Table of Clinical Trials
属性
IUPAC Name |
4-methoxy-2-[2-(5-methoxy-2-nitrosophenyl)ethyl]-1-nitrosobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-5-7-15(17-19)11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-20/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSXFMHXRZAGTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473860 | |
Record name | Bcl-2 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383860-03-5 | |
Record name | Bcl-2 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。